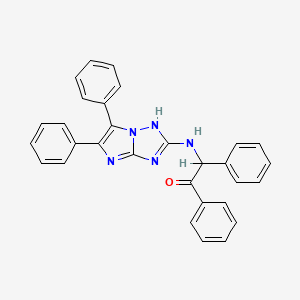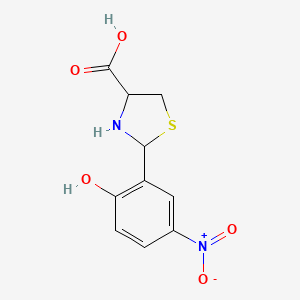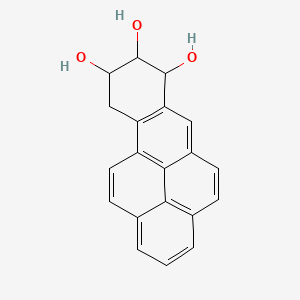
4-(2,3-dihydro-1H-imidazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline is a chemical compound that features an imidazole ring fused to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, leading to the formation of the imidazole ring . The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to imidazole N-oxides, while substitution reactions can introduce halogenated derivatives .
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylimidazol-1-yl)aniline: This compound features a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Similar in structure but with slight variations in the imidazole ring, affecting its properties and applications.
Uniqueness
4-(2,3-Dihydro-1H-imidazol-2-yl)aniline is unique due to its specific substitution pattern, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
500301-55-3 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C9H11N3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6,9,11-12H,10H2 |
Clave InChI |
CWVGQOVBAQSZLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2NC=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-Butyl-3-isopropyl-6,7-dihydroisothiazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12815207.png)





![5-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12815226.png)





![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
